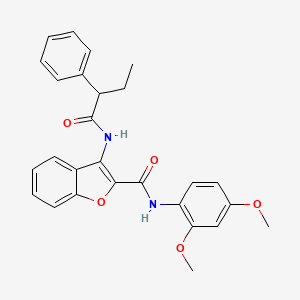
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide, also known as DPBF, is a synthetic compound that belongs to the class of benzofuran derivatives. DPBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research on benzofuran derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, compounds synthesized by Huy et al. (2008) exhibit properties that could be beneficial in medicinal chemistry (Huy et al., 2008).
Material Science Applications
Compounds derived from benzofuran have been explored for their applications in material science, such as the development of polymers with specific properties. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting their solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Research has also focused on evaluating the antimicrobial and anti-inflammatory properties of benzofuran derivatives. For example, Talupur et al. (2021) investigated the antimicrobial effectiveness of benzofuran-derived compounds, highlighting their potential in developing new antimicrobial agents (Talupur et al., 2021).
Molecular Docking Studies
Molecular docking studies have been used to understand the interaction mechanisms of benzofuran derivatives with biological targets, providing insights into their potential therapeutic applications. Such studies contribute to the rational design of compounds with enhanced biological activities (Talupur et al., 2021).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-19(17-10-6-5-7-11-17)26(30)29-24-20-12-8-9-13-22(20)34-25(24)27(31)28-21-15-14-18(32-2)16-23(21)33-3/h5-16,19H,4H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWEXCFXZLGBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

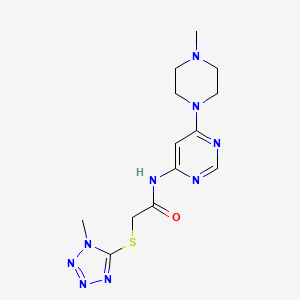
![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)
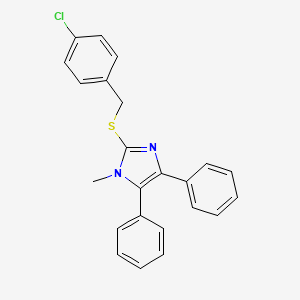
![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)
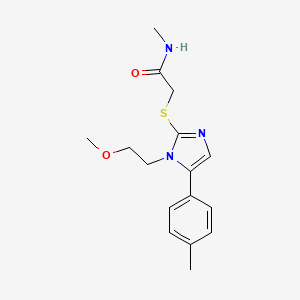
![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
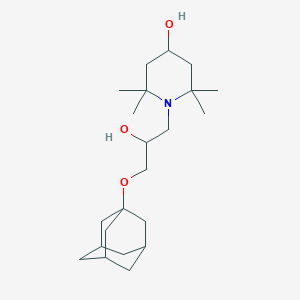
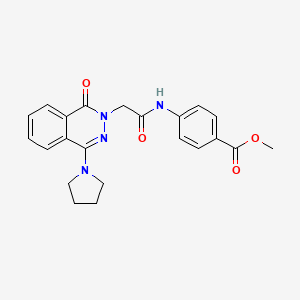
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)
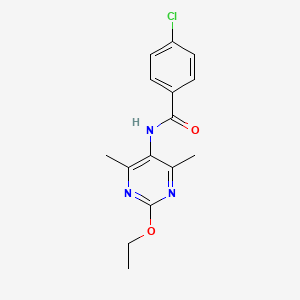
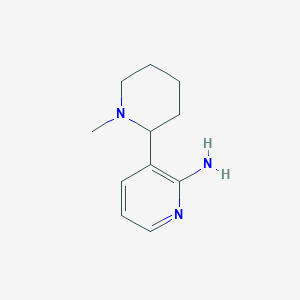
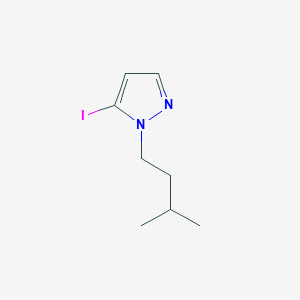
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)